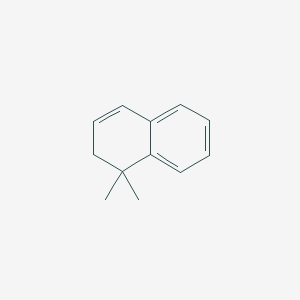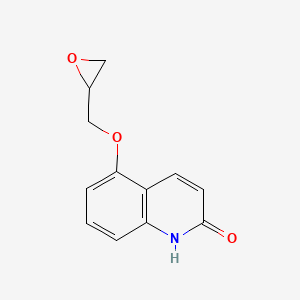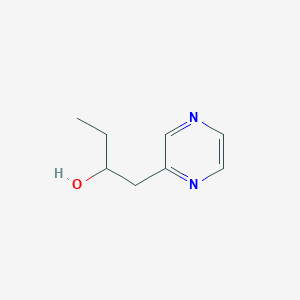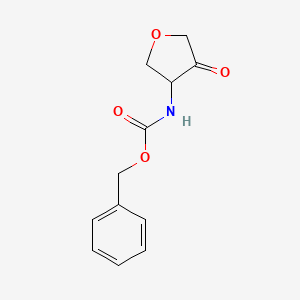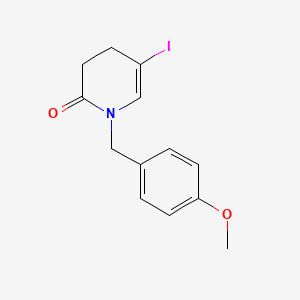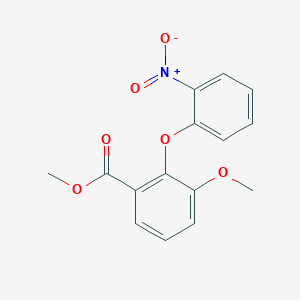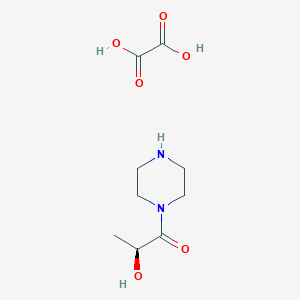
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid is a chemical compound that features a piperazine ring, a hydroxy group, and an oxalate salt. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid typically involves the reaction of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .
Aplicaciones Científicas De Investigación
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of psychiatric disorders due to its piperazine moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can affect various signaling pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(substituted)-piperazin-1-yl)cinnolines: Investigated for their antifungal and antitumor properties.
Uniqueness
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid is unique due to its specific combination of a hydroxy group and a piperazine ring, which imparts distinct chemical and biological properties. Its oxalate salt form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Fórmula molecular |
C9H16N2O6 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-1-piperazin-1-ylpropan-1-one;oxalic acid |
InChI |
InChI=1S/C7H14N2O2.C2H2O4/c1-6(10)7(11)9-4-2-8-3-5-9;3-1(4)2(5)6/h6,8,10H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m0./s1 |
Clave InChI |
ULIIMCIIMPWCFV-RGMNGODLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCNCC1)O.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C(=O)N1CCNCC1)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


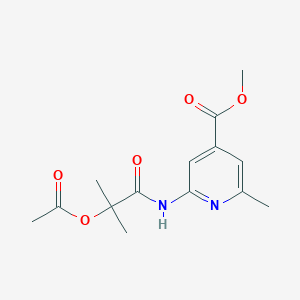
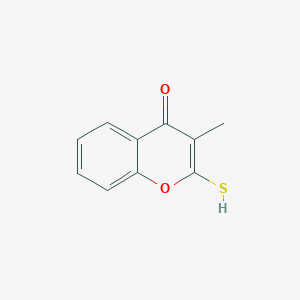
![3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)
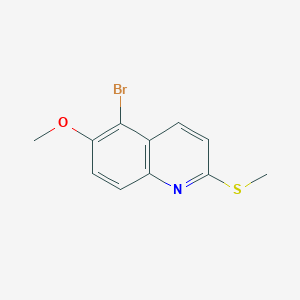
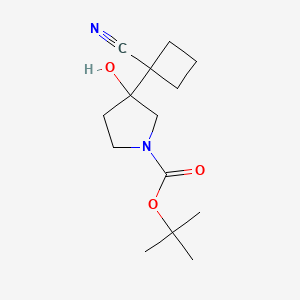

![2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8292284.png)
